molecular formula C11H16N2OS B2409351 2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide CAS No. 1501092-38-1

2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide

Cat. No.: B2409351
CAS No.: 1501092-38-1
M. Wt: 224.32
InChI Key: PNCJLAJOMYPQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide is a chemical compound with the molecular formula C11H16N2OS. It is known for its unique structure, which includes an amino group, a methyl group, and a sulfanyl group attached to a phenyl ring, along with a dimethylacetamide moiety. This compound is primarily used in research and has various applications in chemistry and biology.

Scientific Research Applications

2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although detailed studies are still ongoing.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide typically involves the reaction of 2-amino-3-methylthiophenol with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and sulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-diethylacetamide
  • 2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylpropionamide
  • 2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylbutyramide

Uniqueness

2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and sulfanyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-amino-3-methylphenyl)sulfanyl-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-5-4-6-9(11(8)12)15-7-10(14)13(2)3/h4-6H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCJLAJOMYPQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SCC(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.